9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-: is a synthetic organic compound belonging to the purine class. This compound is characterized by the presence of a purine ring system substituted with a trifluoromethyl group at the 2-position, a nitrophenyl group at the 9-position, and a methylamine group at the 6-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One possible synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of the purine core. This can be achieved through the cyclization of appropriate precursors such as formamidine and cyanamide under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4) on a suitable phenyl precursor.
Methylation: The methylamine group can be introduced by reacting the intermediate with methylamine (CH3NH2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or oximes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Imines, oximes
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, the compound’s structural similarity to naturally occurring purines makes it a useful tool for studying enzyme interactions and metabolic pathways involving purine derivatives.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine, N-methyl-9-phenyl-2-(trifluoromethyl)-: Lacks the nitro group, resulting in different reactivity and biological activity.
9H-Purin-6-amine, N-methyl-9-(3-chlorophenyl)-2-(trifluoromethyl)-: Contains a chloro group instead of a nitro group, affecting its chemical properties and interactions.
9H-Purin-6-amine, N-methyl-9-(3-methoxyphenyl)-2-(trifluoromethyl)-: Features a methoxy group, which influences its solubility and reactivity.
Uniqueness
The presence of the nitrophenyl group in 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
477726-01-5 |
---|---|
Molecular Formula |
C13H9F3N6O2 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)purin-6-amine |
InChI |
InChI=1S/C13H9F3N6O2/c1-17-10-9-11(20-12(19-10)13(14,15)16)21(6-18-9)7-3-2-4-8(5-7)22(23)24/h2-6H,1H3,(H,17,19,20) |
InChI Key |
USVURLSKCYVUFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)C(F)(F)F)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.